Introduction: The Strategic Importance of the Indazole Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Indazole Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents one of the most significant "privileged scaffolds" in contemporary drug discovery.[1][2] Although rare in nature, synthetic derivatives of indazole exhibit a remarkable breadth of pharmacological activities, including potent antitumor, anti-inflammatory, and anti-HIV properties.[1][3] Its thermodynamic stability, primarily in the 1H-indazole tautomeric form, and its capacity for diverse functionalization have established it as a cornerstone in the design of targeted therapeutics.[1][4] The clinical success of indazole-containing drugs, such as the kinase inhibitors Pazopanib and Axitinib, underscores the scaffold's value in oncology and beyond.[2]
This guide focuses on a specific, highly functionalized derivative: Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate . The strategic incorporation of a trifluoromethyl (CF3) group at the 7-position and a methyl ester at the 5-position makes this molecule a particularly valuable building block. The CF3 group is a well-established bioisostere for chlorine and is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.[5][6] The methyl ester provides a versatile chemical handle for further elaboration, enabling the construction of diverse compound libraries through amide bond formation and other coupling reactions. This document serves as a technical resource, consolidating the known properties, synthesis, and potential applications of this key intermediate for professionals engaged in the vanguard of drug development.
Compound Profile: Physicochemical and Structural Properties
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is a well-defined chemical entity with specific properties that are critical for its use in synthesis and drug design. Its identity is established by a unique set of identifiers and physicochemical characteristics.
Chemical Structure
The molecule consists of a 1H-indazole core functionalized with a trifluoromethyl group on the benzene ring portion and a methyl carboxylate group.
Caption: Chemical structure of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate.
Identifiers and Properties Summary
The key identifying and physicochemical data for the compound are summarized in the table below. This information is essential for sourcing, handling, and computational modeling.
| Property | Value | Reference |
| IUPAC Name | methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate | [7] |
| CAS Number | 1374258-44-2 | [7][8][9][10] |
| Molecular Formula | C₁₀H₇F₃N₂O₂ | [7][8][10] |
| Molecular Weight | 244.17 g/mol | [7][8][10] |
| Canonical SMILES | COC(=O)C1=CC2=C(C=NN2)C(=C1)C(F)(F)F | [8][10] |
| InChI Key | GTMRDKCXGHWYDB-UHFFFAOYSA-N | [7][8] |
| Topological Polar Surface Area | 54.98 Ų | [10] |
| LogP (Computed) | 2.37 | [10] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 3 | [10] |
Synthesis and Mechanistic Considerations
The synthesis of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is most directly achieved via the esterification of its corresponding carboxylic acid precursor, 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid. This approach is a standard, high-yielding transformation in organic chemistry.
Proposed Synthetic Workflow: Fischer Esterification
The conversion of the carboxylic acid to the methyl ester can be efficiently performed under acidic conditions with methanol. This classic reaction, known as Fischer esterification, is driven by the use of excess alcohol and the catalytic action of a strong acid.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on standard esterification methods.[11]
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Reaction Setup: To a solution of 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid (1.0 eq) in methanol (acting as both reagent and solvent, ~0.1 M concentration), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-6 hours.
-
Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material. The polarity of the product ester will be significantly lower than the starting carboxylic acid.
-
-
Workup: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Trustworthiness: This self-validating step ensures the product is transferred to the organic phase while inorganic salts remain in the aqueous layer. The combined organic layers should be washed with brine to remove residual water, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental data for this exact molecule is not publicly available in the search results, the expected spectral characteristics can be inferred from its structure and data from closely related analogues.[12][13]
| Technique | Expected Observations |
| ¹H NMR | - NH proton: A broad singlet (>10 ppm).- Aromatic protons: Signals in the aromatic region (7.5-8.5 ppm), showing characteristic splitting patterns for the substituted indazole ring.- Methyl (OCH₃) protons: A sharp singlet around 3.9-4.0 ppm. |
| ¹³C NMR | - Carbonyl (C=O): Signal around 165 ppm.- Aromatic carbons: Multiple signals in the 110-140 ppm range.- CF₃ carbon: A quartet (due to C-F coupling) with a characteristic chemical shift.- Methyl (OCH₃) carbon: Signal around 52 ppm. |
| IR Spectroscopy | - N-H stretch: A broad absorption band around 3300 cm⁻¹.- C=O stretch (ester): A strong, sharp absorption band around 1720 cm⁻¹.- C-F stretches: Strong absorptions in the 1100-1350 cm⁻¹ region. |
| Mass Spectrometry | - (ESI+) : Expected [M+H]⁺ ion at m/z 245.05. |
Applications in Drug Discovery and Development
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is not an end-product therapeutic but rather a high-value intermediate for the synthesis of pharmacologically active molecules. Its structure is primed for creating libraries of compounds for screening.
Scaffold for Kinase Inhibitor Synthesis
The indazole core is a proven pharmacophore for targeting the ATP-binding site of various protein kinases.[3] The N-H of the pyrazole ring can act as a hydrogen bond donor, mimicking the hinge-binding motif of adenine. The methyl ester at the 5-position serves as a key attachment point for introducing diversity elements that can interact with solvent-exposed regions of the kinase, enhancing potency and selectivity.
Caption: Role as a building block in drug discovery workflows.
Causality in Experimental Design
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Hydrolysis to Carboxylic Acid: The methyl ester is first hydrolyzed (saponified) back to the carboxylic acid. This is a necessary activation step, as carboxylic acids are readily coupled with amines.
-
Amide Coupling: The resulting acid is then coupled with a diverse library of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDCI). This is the key diversification step.
-
Expert Insight: The choice of amines is critical. They can be selected to probe different pockets of a target protein, introduce solubilizing groups, or modulate ADME properties. The 7-CF₃ group provides a constant element that enhances the core's binding potential and metabolic stability, allowing the medicinal chemist to focus on the impact of the appended amine.[6]
-
-
Biological Screening: The resulting library of indazole-5-carboxamides is then screened against biological targets, such as a panel of protein kinases, to identify compounds with desired inhibitory activity.[1]
Safety and Handling
Proper handling of this chemical is essential in a laboratory setting. Based on available data, the compound should be treated as hazardous.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use in a well-ventilated area or a chemical fume hood.
-
Avoid ingestion, inhalation, and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Conclusion
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is a strategically designed molecular building block with significant potential in medicinal chemistry. Its structure combines the biologically validated indazole scaffold with two key functional groups: a trifluoromethyl group to enhance drug-like properties and a versatile methyl ester handle for synthetic elaboration. This guide has provided a comprehensive overview of its chemical properties, a robust protocol for its synthesis, and a clear rationale for its application in the development of novel therapeutics, particularly kinase inhibitors. For researchers and drug development professionals, this compound represents a valuable starting point for the efficient construction of targeted compound libraries, accelerating the discovery of next-generation medicines.
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